Ethyl 8-bromoquinoline-4-carboxylate
Overview
Description
Ethyl 8-bromoquinoline-4-carboxylate is a brominated quinoline derivative with the molecular formula C₁₂H₁₁BrN₂O₂. Quinolines are heterocyclic aromatic organic compounds that have garnered significant attention due to their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Combes Quinoline Synthesis: This method uses β-ketoesters and anilines in the presence of a dehydrating agent like phosphorus oxychloride.
Doebner-Miller Reaction: This involves the condensation of aniline with ethyl acetoacetate followed by cyclization.
Industrial Production Methods: Industrial production often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of method depends on the desired scale and specific application requirements.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of 8-bromoquinoline-4-carboxylic acid.
Substitution: Electrophilic substitution reactions can occur at the bromine position, leading to various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, Lewis acids.
Major Products Formed:
Quinone derivatives from oxidation.
8-bromoquinoline-4-carboxylic acid from reduction.
Various substituted quinolines from substitution reactions.
Scientific Research Applications
Ethyl 8-bromoquinoline-4-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 8-bromoquinoline-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis. The exact mechanism can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 6-bromoquinoline-4-carboxylate
Ethyl 7-bromoquinoline-4-carboxylate
Ethyl 8-bromoquinoline-3-carboxylate
Uniqueness: Ethyl 8-bromoquinoline-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom at the 8th position differentiates it from other bromoquinolines, affecting its chemical behavior and utility in various reactions.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatility and unique properties make it a valuable compound in the field of chemistry.
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Properties
IUPAC Name |
ethyl 8-bromoquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-7-14-11-8(9)4-3-5-10(11)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZUDLFASXSZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720530 | |
Record name | Ethyl 8-bromoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-75-7 | |
Record name | Ethyl 8-bromoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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